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The table below summarizes the established in vivo dosing protocol for Barasertib from key preclinical

studies [1] [2] [3].

Parameter Specification

Recommended Dose 150 mg/kg/day [1] [3]

Administration Route Subcutaneous (s.c.) infusion [1] [2]

Infusion Duration 48-hour continuous infusion [1] [2]

Dosing Frequency Every 21-25 days (single cycle) or as per study design [1] [3]

Vehicle/Formulation Tris buffer (pH 9) [2]

Delivery Apparatus Subcutaneously implanted osmotic mini-pumps (e.g., Alzet model 2001D) [2]

Animal Model Female nude mice (nu/nu) [1] [2]

Experimental Workflow & Key Findings

A typical in vivo efficacy study involves the following steps, from model establishment to data analysis:
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1. Establish Xenograft Models

2. Randomize & Start Treatment

3. Administer Barasertib

4. Monitor Tumor Growth & Body Weight

5. Analyze Results

Key Findings:
• Significant Tumor Growth Inhibition

• Polyploidy Induction
• Apoptosis

Click to download full resolution via product page

Detailed Methodology

Xenograft Establishment: Inoculate female nude mice subcutaneously with human cancer cells

(e.g., ( 1 \times 10^7 ) SW620, ( 5 \times 10^6 ) Colo205, or ( 1 \times 10^6 ) HCT116 cells) [2].
Randomization: Once tumors reach a defined palpable size (e.g., 0.2-0.4 cm³), randomize animals

into treatment and control groups (n=8-14) [2].
Drug Administration: Administer Barasertib as a 48-hour continuous subcutaneous infusion at 150

mg/kg/day using osmotic mini-pumps. The control group receives the vehicle alone [1] [2].
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Monitoring: Measure tumor volume (using callipers) and record animal body weight at least twice

weekly to assess efficacy and tolerability [2].
Endpoint Analysis: At the end of the study, tumors are excised for further analysis. Growth inhibition

is assessed by comparing the differences in tumor volume between control and treated groups, with
statistical significance evaluated using a one-tailed, two-sample t-test [2].

Efficacy Data from Preclinical Studies

The table below quantifies the antitumor efficacy of Barasertib monotherapy in various xenograft models

[1] [3].

Xenograft Model
Tumor Growth Inhibition
(TGI)

Statistical
Significance

Observation
Day

SW620 (Colorectal) 79% P < 0.001 Day 23

HCT116 (Colorectal) 60% P < 0.001 Day 25

Colo205
(Colorectal)

81% P < 0.05 Day 21

Mechanism of Action & Biomarker Analysis

Barasertib is a prodrug rapidly converted in vivo to its active form, barasertib-hydroxyquinazoline pyrazol

anilide (barasertib-hQPA), a highly potent and selective inhibitor of Aurora B kinase (AURKB) [1] [4]. The

cellular mechanism and key biomarkers for assessing target engagement and efficacy are outlined below.
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Barasertib (prodrug)

In Vivo Conversion

Barasertib-hQPA
(Active Form)

Inhibits Aurora B Kinase
(AURKB)

Disrupted Cytokinesis
Key Biomarkers:

• ↓ Phospho-Histone H3 (Ser10)
• ↑ Polyploid Cells (Flow Cytometry)

Polyploidy (≥4N DNA) Cell Death (Apoptosis)

Click to download full resolution via product page

To confirm the mechanism of action, analyze excised tumor tissue:

Flow Cytometry: Single cells from disaggregated Barasertib-treated tumors show a significant

increase in the population of cells with ≥4N DNA content, indicating polyploidy [1].
Phospho-Histone H3 (phH3) Analysis: A significant decrease in phosphorylated histone H3 (phH3)

levels, a direct substrate of AURKB, confirms target engagement [1].

Important Considerations for Your Research
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Combination Therapy Potential: Barasertib has shown enhanced efficacy when combined with

other agents. For example, a sequential combination with 5-fluorouracil (5-FU) in colorectal
cancer models augmented the effectiveness of chemotherapy [5]. Scheduling can be critical; in some

cases, dosing Barasertib after another agent (like a MEK inhibitor) proved more beneficial [2].
Clinical Correlation: The 150 mg/kg/day dose in mice is a preclinical dose. In human clinical trials for

other indications (like acute myeloid leukemia), the maximum tolerated dose (MTD) was established
as 1200 mg administered as a 7-day continuous intravenous infusion [6]. Hematological toxicity

(neutropenia) was the primary dose-limiting toxicity in clinics [7] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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